ランジオロール塩酸塩

概要

説明

Landiolol hydrochloride is a highly cardio-selective beta-1 blocker with an ultra-short-acting half-life of 4 minutes . It was originally approved by Japan for the treatment of intraoperative tachyarrhythmias . Landiolol is used for the rapid control of ventricular rate and is commercially available in Japan (Onoact®) and several European markets (Rapibloc®) .

Synthesis Analysis

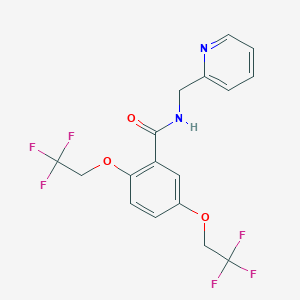

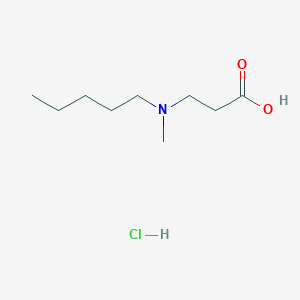

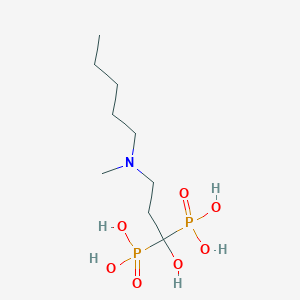

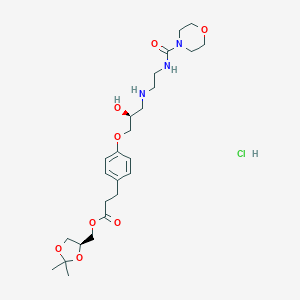

Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate .Molecular Structure Analysis

The molecular formula of Landiolol hydrochloride is C25H40ClN3O8 . The molecular weight is 546.1 g/mol .Chemical Reactions Analysis

Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate .Physical And Chemical Properties Analysis

Landiolol hydrochloride has a molecular formula of C25H40ClN3O8 and a molecular weight of 546.1 g/mol . It should be stored at 4°C in sealed storage, away from moisture .科学的研究の応用

心房細動の治療

ランジオロールは、もともと日本で手術中の頻脈性不整脈の治療のために承認された、超短時間作用型、選択的β1アドレナリン受容体遮断薬です . 頻脈性不整脈および術中の頻脈の管理、特に心臓および非心臓手術の両方における心房細動の管理において、注目を集めています .

心拍数の管理

ランジオロールは、高いβ1選択性、強力な負の変時効果、限られた負の変力作用、および超短時間作用型の消失半減期(約4分)により、心拍数の管理に最適な薬剤となりえます .

頻脈性不整脈の治療

ランジオロールは、頻脈性不整脈および術中の頻脈の管理に有効です . エスモロールなどの他の短時間作用型および選択的β遮断薬よりも優れています .

集中治療における新規発症心房細動の治療

ランジオロールは、超短時間作用型β遮断薬であり、リズムを調整する可能性を秘めながら、心拍数を効果的に管理します . 非手術および手術の両方の設定で、同等の有効性と忍容性を示しています .

心不全の治療

ランジオロールは、心不全に有効であることが判明しました . 心不全患者では、第一選択療法として有用ですが、血行動態を維持するために注意深い観察が必要です .

敗血症および小児患者の潜在的な治療効果

作用機序

Target of Action

Landiolol hydrochloride is an ultra-short-acting, selective β1-adrenergic receptor blocker . The primary target of Landiolol hydrochloride is the β1-adrenergic receptor, which is the most dominant beta-adrenergic receptor in the heart .

Mode of Action

Landiolol hydrochloride exerts its effects by competitively blocking β1-adrenergic receptors . This leads to a reduction in heart rate, myocardial contractility, and conduction velocity .

Biochemical Pathways

The biochemical pathways affected by Landiolol hydrochloride are those involving the β1-adrenergic receptors. By blocking these receptors, Landiolol hydrochloride inhibits the effects of catecholamines (like adrenaline and noradrenaline) on the heart, leading to a decrease in heart rate and contractility .

Pharmacokinetics

Landiolol hydrochloride is characterized by its ultra-short-acting nature and high β1-selectivity . It has an ultrashort elimination half-life of around 4 minutes . This rapid onset and offset of action make it an ideal agent for heart rate control in acute circumstances .

Result of Action

The primary result of Landiolol hydrochloride’s action is the effective decrease in heart rate with less negative effect on blood pressure or myocardial contractility . It is used for rapid ventricular rate control in cases of supraventricular tachycardia .

Safety and Hazards

Landiolol hydrochloride should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Landiolol is useful as a first-line therapy for the prevention of postoperative atrial fibrillation (POAF) after cardiac/non-cardiac surgery, fatal arrhythmias in heart failure patients and during PCI . Moreover, the potential therapeutic effect of landiolol for sepsis in pediatric patients is currently being explored . As positive RCT results continue to be published, new clinical uses and further clinical studies in various settings by cardiologists, intensivists and pediatric cardiologists are being conducted .

特性

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPGJHSONYLBKP-IKGOIYPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048605 | |

| Record name | Landiolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144481-98-1 | |

| Record name | Landiolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144481-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Landiolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144481981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Landiolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Landiolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Landiolol Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HQ634Y17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)

![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)